molecular formula C14H10Cl2O5S B14519245 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate CAS No. 62806-95-5

2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate

Cat. No.: B14519245
CAS No.: 62806-95-5
M. Wt: 361.2 g/mol
InChI Key: HSHPWWUDRPWNPG-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate is an organic compound with a complex structure that includes both aromatic rings and functional groups such as chloro, phenoxy, and sulfonyl

Preparation Methods

The synthesis of 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenol with phenol in the presence of a sulfonyl chloride to form the phenoxysulfonyl derivative. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Chemical Reactions Analysis

2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium amide.

Scientific Research Applications

2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The chloro groups may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar compounds to 2,4-Dichloro-6-(phenoxysulfonyl)phenyl acetate include:

    2,4-Dichlorophenyl acetate: Lacks the phenoxysulfonyl group, making it less reactive in certain chemical reactions.

    Phenoxysulfonyl derivatives: Compounds with different substituents on the aromatic ring, which can alter their chemical and biological properties.

    Sulfonyl chlorides: Used as intermediates in the synthesis of sulfonyl-containing compounds, but with different reactivity profiles.

Properties

CAS No.

62806-95-5

Molecular Formula

C14H10Cl2O5S

Molecular Weight

361.2 g/mol

IUPAC Name

(2,4-dichloro-6-phenoxysulfonylphenyl) acetate

InChI

InChI=1S/C14H10Cl2O5S/c1-9(17)20-14-12(16)7-10(15)8-13(14)22(18,19)21-11-5-3-2-4-6-11/h2-8H,1H3

InChI Key

HSHPWWUDRPWNPG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=CC=C2

Origin of Product

United States

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